4-Aminobenzoic acid;1-phenoxypropan-2-ol
Description
Properties
CAS No. |
189346-57-4 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-aminobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
CMFHOXCIEVRSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Protocol
- Activation of Carboxylic Acid : Convert PABA to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Nucleophilic Substitution : React the acid chloride with 1-phenoxypropan-2-ol in anhydrous dichloromethane or THF, catalyzed by triethylamine.
- Workup : Purify the ester via column chromatography (petroleum ether/ethyl acetate).
Example :
| Yield | Reaction Conditions |
|---|---|
| 85% | DCM, Et₃N, 0°C → RT |
Mitsunobu Reaction for Sterically Hindered Alcohols
For alcohols with low nucleophilicity, the Mitsunobu reaction (DEAD, PPh₃) ensures efficient coupling. This method avoids racemization and operates under mild conditions.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Safety Profiles of PABA Synthesis Methods
| Method | Yield (%) | Safety Concerns | Scalability |
|---|---|---|---|
| Hofmann Rearrangement | 85–90 | Low | High |
| Nitration-Reduction | 70–82 | High | Moderate |
| Enzymatic Coupling | 50–60 | None | Low |
Table 2: Esterification Conditions for 1-Phenoxypropan-2-Ol Derivatives
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Chloride Route | Et₃N | DCM | 0°C → RT | 85 |
| Mitsunobu Reaction | DEAD/PPh₃ | THF | RT | 78 |
Industrial-Scale Considerations
The Hofmann rearrangement method (CN112745239A) is preferred for large-scale production due to its compatibility with continuous flow reactors and minimal waste generation. In contrast, esterification with 1-phenoxypropan-2-ol requires stringent anhydrous conditions, increasing operational costs.
Chemical Reactions Analysis
Types of Reactions:
-
4-Aminobenzoic Acid:
-
1-Phenoxypropan-2-ol:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron, hydrochloric acid, and sodium borohydride.
Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.
Major Products:
4-Aminobenzoic Acid: Major products include aniline derivatives, quinones, and nitro compounds.
1-Phenoxypropan-2-ol: Major products include phenoxyacetone and phenoxypropanolamines.
Scientific Research Applications
Chemistry:
- 4-Aminobenzoic acid is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
- 1-Phenoxypropan-2-ol is used as a solvent and intermediate in organic synthesis .
Biology:
- 4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
- 1-Phenoxypropan-2-ol has applications in the formulation of various biological products .
Medicine:
- 4-Aminobenzoic acid has been used in the treatment of fibrotic skin disorders and as a sunscreen agent .
- 1-Phenoxypropan-2-ol is used in the formulation of pharmaceuticals .
Industry:
Mechanism of Action
4-Aminobenzoic Acid:
- The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further converted to folate .
1-Phenoxypropan-2-ol:
Comparison with Similar Compounds
Q & A
Q. How can researchers integrate these compounds into a metabolomics study to explore their roles in microbial pathways?
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